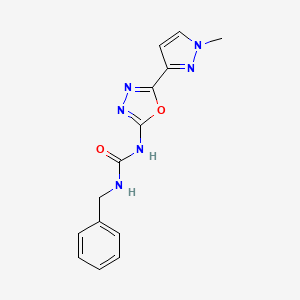![molecular formula C24H29N3O4S B2750427 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide CAS No. 941882-16-2](/img/structure/B2750427.png)
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide is a complex organic compound with significant scientific interest due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexane ring, a thienopyrimidine core, and an ethoxyphenethyl side chain, making it an intriguing subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One approach starts with the formation of the thienopyrimidine core, followed by the introduction of the carboxamide group and the ethoxyphenethyl side chain. The reaction conditions often require specific catalysts, solvents, and temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound might involve scalable synthetic routes, optimization of reaction conditions for cost-effectiveness, and purification techniques such as recrystallization or chromatography. The goal is to produce large quantities of the compound with consistent quality and minimal impurities.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions could be employed, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can also be studied for its reactivity and properties.
Biology
In biological research, the compound might be used to investigate its interactions with biological macromolecules or its effects on cellular processes.
Medicine
Potential medical applications include exploring its efficacy as a drug candidate or a diagnostic agent. Researchers might study its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Industry
In industry, the compound could be utilized in the development of new materials, coatings, or catalysts, taking advantage of its unique chemical properties.
作用機序
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It might act by inhibiting or activating these targets, leading to a cascade of biochemical events. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
4-((2,4-dioxo-1,2-dihydroquinolin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A quinoline analog with potentially different pharmacological properties.
4-((2,4-dioxo-1,2-dihydrobenzothiazol-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A benzothiazole analog that might exhibit unique reactivity and biological activity.
4-((2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide: : A thienopyrimidine isomer with different electronic and steric properties.
Highlighting Uniqueness
What sets 4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(4-ethoxyphenethyl)cyclohexanecarboxamide apart is its specific arrangement of functional groups and the unique combination of a thienopyrimidine core with a cyclohexane ring and an ethoxyphenethyl side chain
This is just a comprehensive starter for your detailed article. Each section can be expanded further based on the depth of information you need. How does that sound?
特性
IUPAC Name |
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[2-(4-ethoxyphenyl)ethyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-2-31-19-9-5-16(6-10-19)11-13-25-22(28)18-7-3-17(4-8-18)15-27-23(29)21-20(12-14-32-21)26-24(27)30/h5-6,9-10,12,14,17-18H,2-4,7-8,11,13,15H2,1H3,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXGSYRFQIEADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCNC(=O)C2CCC(CC2)CN3C(=O)C4=C(C=CS4)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethoxyphenyl)-4-(4-ethyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2750350.png)
![5-[4-(trifluoromethoxy)benzoyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2750352.png)
![2-methoxy-1-[(E)-2-nitroethenyl]naphthalene](/img/structure/B2750355.png)
![ethyl 4-methyl-9-(pyridin-2-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2750356.png)


![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)


![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(propan-2-yl)urea](/img/structure/B2750364.png)
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
